REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH2:8].[NH:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([C:18](O)=O)=[N:10]1.C(=O)([O-])[O-].[K+].[K+]>C(OCC)(=O)C>[NH:1]1[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[N:8]=[C:18]1[C:11]1[C:12]2[C:17](=[CH:16][CH:15]=[CH:14][CH:13]=2)[NH:9][N:10]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
108 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC=C1)N
|
Name
|
|
Quantity
|
118 mg
|
Type
|
reactant
|
Smiles
|
N1N=C(C2=CC=CC=C12)C(=O)O
|
Name
|
polyphosphoric acid
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
ice water
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
155 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate (10 mL)
|
Type
|
CUSTOM
|
Details
|
The combined organic phases were dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
The residue was subjected to chromatography on silica eluting with a mixture of heptane and ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1C(=NC2=C1C=CC=C2)C2=NNC1=CC=CC=C21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: CALCULATEDPERCENTYIELD | 45.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |